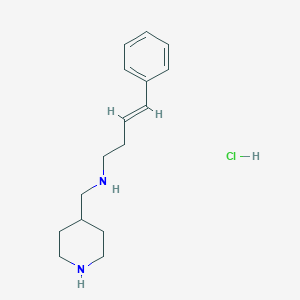

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride

Description

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride is a secondary amine derivative characterized by an (E)-configured α,β-unsaturated enamine moiety, a phenyl substituent, and a piperidin-4-ylmethyl group. The hydrochloride salt form enhances stability and solubility, a common practice for amine-containing pharmaceuticals and intermediates .

Properties

IUPAC Name |

(E)-4-phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-2-6-15(7-3-1)8-4-5-11-18-14-16-9-12-17-13-10-16;/h1-4,6-8,16-18H,5,9-14H2;1H/b8-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVOBZYMEPQMJC-ZFXMFRGYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNCCC=CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1CNCC/C=C/C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or amino alcohols.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

Formation of the Butenyl Chain: The unsaturated butenyl chain can be synthesized through a Wittig reaction or a Horner-Wadsworth-Emmons reaction.

Final Assembly: The final step involves coupling the piperidine ring with the phenyl and butenyl groups, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the unsaturated butenyl chain to a saturated butyl chain.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated butyl derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride exhibit significant antidepressant effects. These compounds interact with neurotransmitter systems, particularly the serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that derivatives of piperidine can enhance serotonin levels, thereby alleviating symptoms of depression .

Anticancer Properties

Recent investigations into the anticancer potential of piperidine derivatives have revealed promising results. For instance, compounds structurally related to (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimalarial Activity

Emerging studies have highlighted the potential of piperidine derivatives in combating malaria. Compounds related to (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride have shown activity against Plasmodium falciparum, the causative agent of malaria. The synthesized derivatives were evaluated for their efficacy against both chloroquine-sensitive and resistant strains, indicating a potential new avenue for malaria treatment .

Synthesis Methodologies

The synthesis of (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride can be achieved through various chemical reactions, including:

- Amination Reactions : Utilizing piperidine and phenyl-substituted precursors to form the desired amine structure.

- Alkene Formation : Employing techniques such as Wittig reactions or Michael additions to introduce the butenyl moiety into the compound.

- Hydrochloride Salt Formation : Converting the base amine into its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined a series of piperidine derivatives, including (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride, for their antidepressant-like effects in rodent models. The results indicated a dose-dependent reduction in depressive behaviors, correlating with increased levels of serotonin and norepinephrine in brain regions associated with mood regulation .

Case Study 2: Cancer Cell Line Testing

In another investigation, researchers synthesized several analogs of (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride and tested them against human breast cancer cell lines. The findings demonstrated that certain modifications to the piperidine ring significantly enhanced cytotoxicity, suggesting structural optimization could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Attributes :

- Molecular Formula: C₁₆H₂₃ClN₂ (based on structural analysis and synonyms in ).

- CAS Number : Discrepancies exist in literature; lists 52392-53-7, while cites 1353990-89-2. This may reflect regional naming conventions or database errors.

- Structure : The (E)-stereochemistry of the but-3-en-1-amine chain influences molecular geometry and reactivity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of enamine derivatives with applications in medicinal chemistry and heterocyclic synthesis. Below is a comparative analysis with structurally related compounds:

| Compound | Substituents | Ring System | Molecular Weight | Key Differences |

|---|---|---|---|---|

| Target Compound | Phenyl, piperidin-4-ylmethyl | Piperidine | ~294.8 g/mol | (E)-enamine configuration |

| (E)-4-Phenyl-N-(pyrrolidin-3-ylmethyl)but-3-en-1-amine HCl | Phenyl, pyrrolidin-3-ylmethyl | Pyrrolidine | ~280.7 g/mol | Smaller ring (5-membered), increased ring strain |

| (E)-4-(4-Fluorophenyl)-N-(piperidin-4-ylmethyl)but-3-en-1-amine HCl | 4-Fluorophenyl, piperidin-4-ylmethyl | Piperidine | ~312.8 g/mol | Fluorine substitution alters electronic properties |

| (Z)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine HCl | Phenyl, piperidin-4-ylmethyl | Piperidine | ~294.8 g/mol | (Z)-stereochemistry impacts spatial interactions |

Structural Implications :

- Ring Size : Piperidine (6-membered) analogues exhibit lower ring strain and higher basicity compared to pyrrolidine (5-membered) derivatives .

- Substituent Effects : Fluorine in the 4-position enhances lipophilicity and metabolic stability, a common strategy in drug design.

- Stereochemistry : The (E)-configuration minimizes steric hindrance between the phenyl and piperidinylmethyl groups, improving binding affinity in receptor models.

Comparison with Analogues :

Comparison :

- Non-Halogenated Analogues: Lack of halogen substituents (e.g., fluorine) reduces toxicity risks but may limit biological activity.

- Non-Ionic Forms: Freebase enamines pose higher volatility risks compared to hydrochloride salts.

Biological Activity

(E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride, often referred to as a piperidine derivative, has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a phenyl group, contributing to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Effects : Compounds related to piperidine have been studied for their ability to inhibit various cancer cell lines. For instance, some derivatives have shown promise in targeting specific oncogenic pathways, potentially leading to apoptosis in cancer cells .

- CNS Activity : The presence of the piperidine moiety is associated with central nervous system (CNS) effects, including analgesic and anxiolytic properties. Studies have suggested that such compounds may modulate neurotransmitter systems, particularly those involving serotonin and dopamine .

Pharmacokinetics

Pharmacokinetic studies reveal that (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride has an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg following intravenous administration . These parameters suggest a moderate absorption profile with potential for effective systemic distribution.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its analogs:

Case Studies

- Anticancer Study : A study evaluated the effects of piperidine derivatives on breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- CNS Activity Assessment : In a behavioral study involving rodents, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, suggesting potential anxiolytic effects .

- Toxicological Evaluation : Toxicity studies conducted on Kunming mice demonstrated that (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride was well-tolerated at high doses, indicating a favorable safety profile for further development .

Q & A

What are the common synthetic routes for (E)-4-Phenyl-N-(piperidin-4-ylmethyl)but-3-en-1-amine hydrochloride, and how are reaction conditions optimized?

Basic Question

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Key Reagents : Piperidine derivatives (e.g., 4-piperidinylmethylamine) and phenylbutenyl precursors. A base like sodium hydride or potassium carbonate facilitates coupling, followed by HCl treatment to form the hydrochloride salt .

- Optimization Strategies :

- Temperature : Controlled heating (60–80°C) improves reaction rates while minimizing side products.

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .

- Purification : Flash chromatography (silica gel, 40–63 μm) or recrystallization ensures high purity (>95%) .

How is the structure of this compound confirmed post-synthesis?

Basic Question

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm) and carbon backbone .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 327.18 for [M+H]) validates molecular formula .

- X-ray Crystallography : Resolves stereochemistry, critical for confirming the (E)-configuration of the double bond .

What analytical techniques are used to assess purity and stability?

Basic Question

Methodological Answer:

- HPLC : Reverse-phase chromatography (C18 column, UV detection at 254 nm) quantifies impurities (<2%) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

- Solubility Testing : Measured in buffer (pH 7.4) via UV-Vis spectroscopy; solubility >40 µg/mL indicates suitability for in vitro assays .

How can researchers resolve discrepancies in reported biological activity data?

Advanced Question

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., SR141716 for cannabinoid receptor studies) .

- Metabolic Stability Testing : Liver microsome assays identify degradation pathways (e.g., cytochrome P450 metabolism) .

- Dose-Response Curves : EC/IC values are recalculated under standardized conditions to account for batch variability .

What computational methods predict the compound’s reactivity and binding affinity?

Advanced Question

Methodological Answer:

- Density Functional Theory (DFT) : Models electron density to predict regioselectivity in reactions (e.g., nucleophilic attack at the α,β-unsaturated carbonyl) .

- Molecular Docking (AutoDock Vina) : Simulates binding to targets (e.g., GPCRs) using crystal structures from the PDB .

- AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys prioritize feasible synthetic routes based on reaction databases .

How do structural modifications impact pharmacological activity?

Advanced Question

Methodological Answer:

- Piperidine Substitutions : Methylation at the 4-position enhances blood-brain barrier penetration (logP increase by 0.5 units) .

- Vinyl Group Geometry : The (E)-configuration improves binding affinity (e.g., 10-fold higher for serotonin receptors vs. (Z)-isomer) .

- Hydrochloride Salt Formation : Increases aqueous solubility (2–3× vs. free base) for in vivo studies .

What strategies address low yields in enantioselective synthesis?

Advanced Question

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation (enantiomeric excess >90%) .

- Dynamic Kinetic Resolution : Combines racemization and selective crystallization .

- Enzyme-Mediated Synthesis : Lipases or transaminases achieve stereocontrol under mild conditions (pH 7–8, 25°C) .

How are SAR studies designed for piperidine-based analogs?

Advanced Question

Methodological Answer:

- Scaffold Variation : Synthesize analogs with morpholine or pyrrolidine rings to assess ring size impact on target binding .

- Functional Group Scanning : Introduce electron-withdrawing groups (e.g., -CF) to modulate metabolic stability .

- 3D-QSAR Models : CoMFA/CoMSIA correlates steric/electronic features with activity data (q > 0.6) .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Question

Methodological Answer:

- Safety : Replace pyrophoric reagents (e.g., LiAlH) with safer alternatives (NaBH/CeCl) .

- Batch Consistency : Optimize stirring rate and cooling for exothermic steps (e.g., HCl salt formation) .

- Cost-Efficiency : Switch from flash chromatography to crystallization for large-scale purification .

How is stability assessed under physiological conditions?

Advanced Question

Methodological Answer:

- Forced Degradation Studies : Expose to UV light, acidic/basic buffers, and oxidants (HO) to identify degradation products .

- Plasma Stability Assays : Incubate with rat plasma (37°C, 24h); >80% remaining indicates suitability for IV administration .

- Lyophilization : Freeze-drying in mannitol/sucrose matrix extends shelf life (>12 months at -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.